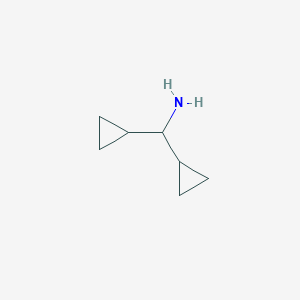

Dicyclopropylmethanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

dicyclopropylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N/c8-7(5-1-2-5)6-3-4-6/h5-7H,1-4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDGUATCKWWKTLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C2CC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80158351 | |

| Record name | (Dicyclopropylmethyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80158351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13375-29-6 | |

| Record name | α-Cyclopropylcyclopropanemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13375-29-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Dicyclopropylmethyl)amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013375296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Dicyclopropylmethyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80158351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (dicyclopropylmethyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.123 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (DICYCLOPROPYLMETHYL)AMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D3ZXK5V7GJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Spectroscopic and Computational Research on Dicyclopropylmethanamine

Spectroscopic Investigations for Structural Elucidation and Conformational Analysis

Spectroscopic methods are indispensable for determining the molecular structure, connectivity, and conformational dynamics of chemical compounds. For dicyclopropylmethanamine, techniques such as vibrational and nuclear magnetic resonance spectroscopy, along with mass spectrometry, provide a comprehensive picture of its molecular framework.

Vibrational Spectroscopy (IR/Raman) for Assessing Strain Effects

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for probing the molecular vibrations of a compound and offers insight into its structural features, including ring strain. The high degree of ring strain in the cyclopropyl (B3062369) groups of this compound is expected to manifest in its vibrational spectra.

The energy associated with the cyclopropyl rings results in characteristic vibrational frequencies. For instance, C-H stretching vibrations of cyclopropyl groups typically appear at higher wavenumbers (around 3100-3000 cm⁻¹) compared to those in unstrained alkanes. This shift is a direct consequence of the increased s-character in the C-H bonds. Furthermore, the symmetric ring breathing mode of the cyclopropane (B1198618) ring gives rise to a characteristic band in the Raman spectrum. The strain also influences the frequencies of C-C bond vibrations. In this compound, the N-H stretching vibration of the secondary amine would also be a prominent feature in the IR spectrum, typically appearing as a weak to medium band in the 3300-3500 cm⁻¹ region.

Table 1: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Method |

|---|---|---|---|

| Cyclopropyl C-H | Stretching | 3100 - 3000 | IR / Raman |

| Alkane C-H | Stretching | 2950 - 2850 | IR / Raman |

| Secondary Amine N-H | Stretching | 3500 - 3300 | IR |

| C-N | Stretching | 1250 - 1020 | IR |

| Cyclopropyl Ring | Ring "Breathing" | 1250 - 1180 | Raman (strong) |

| CH₂ | Scissoring | 1485 - 1445 | IR |

The analysis of these specific vibrational bands allows for a detailed assessment of the strain within the molecule and confirms the presence of the key functional groups. mdpi.comnih.govmdpi.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Information

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structure in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for unambiguous structural assignment and conformational analysis. rsc.orgnih.govnih.gov

For this compound, the molecular symmetry would influence the number of unique signals observed. The protons on the cyclopropyl rings are expected to resonate in the characteristic upfield region of the ¹H NMR spectrum (approx. 0.2-1.0 ppm) due to the ring current effect of the cyclopropane moiety. The methine proton on the carbon connecting the two rings and the amine would appear further downfield. The N-H proton signal would be a broad singlet, its chemical shift being dependent on solvent and concentration.

In the ¹³C NMR spectrum, distinct signals would be present for the different carbon atoms. The carbons of the cyclopropyl rings are expected to be significantly shielded, appearing at high field (approx. 0-20 ppm). The carbon atom situated between the two rings would appear at a lower field.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Cyclopropyl CH₂ | 0.2 - 0.6 | Multiplet |

| Cyclopropyl CH | 0.7 - 1.0 | Multiplet |

| -CH-N | 2.5 - 3.0 | Multiplet |

| N-H | 1.0 - 3.0 (variable) | Broad Singlet |

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Cyclopropyl CH₂ | 5 - 15 |

| Cyclopropyl CH | 15 - 25 |

| -CH-N | 50 - 60 |

Detailed analysis of coupling constants and through-space correlations from 2D NMR experiments could provide further insights into the preferred conformations of the molecule in solution.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound (C₇H₁₃N), the calculated exact molecular weight is 111.1048 g/mol .

In electron ionization mass spectrometry (EI-MS), the molecular ion (M⁺˙) peak would be observed at an m/z of 111. As an aliphatic amine, the most characteristic and dominant fragmentation pathway is α-cleavage, which involves the breaking of a bond adjacent to the nitrogen atom. miamioh.edulibretexts.orgwikipedia.org This process leads to the formation of a stable, resonance-stabilized iminium cation. In the case of this compound, α-cleavage would involve the loss of a cyclopropyl radical (•C₃H₅), resulting in a major fragment ion.

The expected fragmentation can be summarized as: [CH(C₃H₅)₂NH]⁺˙ → [CH(C₃H₅)=NH₂]⁺ + •C₃H₅

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value (Predicted) | Ion Formula | Identity |

|---|---|---|

| 111 | [C₇H₁₃N]⁺˙ | Molecular Ion (M⁺˙) |

| 70 | [C₄H₈N]⁺ | Fragment from α-cleavage (loss of •C₃H₅) |

The observation of a base peak at m/z 70 would be strong evidence for the proposed structure and connectivity of this compound. creative-proteomics.com

Computational Chemistry and Modeling Studies

Computational chemistry provides theoretical insights into molecular properties that can be difficult or impossible to measure experimentally. nih.gov These methods complement experimental data, offering a deeper understanding of geometry, stability, and electronic structure.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a widely used computational quantum mechanical modeling method to investigate the electronic structure of molecules. nih.govscispace.com DFT calculations can be employed to determine the lowest energy conformation (optimized geometry) of this compound. researchgate.netresearchgate.net This process involves finding the spatial arrangement of atoms that corresponds to a minimum on the potential energy surface. From the optimized geometry, various electronic properties such as the distribution of electron density, molecular orbital energies (HOMO/LUMO), and electrostatic potential can be calculated to understand the molecule's reactivity and intermolecular interactions.

A primary application of DFT for this compound is the prediction of its geometric parameters, particularly the bond angles, which are directly related to the molecule's inherent ring strain. The C-C-C bond angles within the cyclopropyl rings are constrained to approximately 60°, a significant deviation from the ideal 109.5° for sp³-hybridized carbon atoms. This severe angle strain is a defining feature of the molecule. DFT calculations would precisely model these angles and the resulting bond lengths.

Table 5: Theoretically Expected Bond Angles in this compound

| Bond Angle | Expected Value (from DFT) | Hybridization Ideal |

|---|---|---|

| C-C-C (in ring) | ~60° | 109.5° |

| H-C-H (in ring) | ~115° | 109.5° |

| C(ring)-CH-C(ring) | ~110-114° | 109.5° |

Furthermore, DFT allows for the quantification of the total strain energy. digitellinc.comnih.gov This is typically achieved by using isodesmic or homodesmotic reactions, where the energy of the strained molecule is compared to the energies of strain-free reference compounds. The strain energy of a single cyclopropane ring is approximately 27.5 kcal/mol. Therefore, the total ring strain for the two cyclopropyl groups in this compound is expected to be around 55 kcal/mol, with minor contributions from any steric interactions between the two rings. DFT provides a robust method to calculate a more precise value for this key energetic property. researchgate.net

Elucidation of Bonding Interactions and Philicity

The electronic structure and reactivity of this compound are governed by the interplay between its strained cyclopropyl rings and the nitrogen atom's lone pair. A comprehensive understanding of these characteristics can be achieved through quantum mechanical methods like Density Functional Theory (DFT). DFT calculations are instrumental in determining the fundamental properties of a molecule by solving for the electron density.

From DFT calculations, a variety of chemical reactivity descriptors can be derived. These descriptors provide a quantitative measure of the molecule's tendency to donate or accept electrons, a concept known as philicity. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The energy gap between HOMO and LUMO is a crucial indicator of chemical reactivity and kinetic stability.

Further analysis using DFT can yield global reactivity descriptors that offer deeper insights into the molecule's philicity. These are calculated from the ionization potential (I) and electron affinity (A) of the molecule.

| Descriptor | Formula | Interpretation |

|---|---|---|

| Chemical Potential (μ) | -(I+A)/2 | Represents the escaping tendency of electrons from an equilibrium system. |

| Global Hardness (η) | (I-A)/2 | Measures the resistance to a change in electron distribution or charge transfer. |

| Global Electrophilicity Index (ω) | μ²/2η | Quantifies the energy lowering of a system when it acquires an additional electronic charge from the environment. |

| Electrodonating Power (ω⁻) | (3I+A)²/16(I-A) | Indicates the propensity of a molecule to donate charge. |

| Electroaccepting Power (ω⁺) | (I+3A)²/16(I-A) | Indicates the propensity of a molecule to accept charge. |

For this compound, such an analysis would quantify the nucleophilic character of the amine group as influenced by the electron-donating nature of the cyclopropyl rings.

Bonding interactions within the molecule can be further elucidated using methods like Natural Bond Orbital (NBO) analysis and the Quantum Theory of Atoms in Molecules (QTAIM). NBO analysis provides a localized picture of chemical bonds, identifying key orbital interactions and charge transfer events that contribute to the molecule's stability. chemrxiv.org QTAIM analysis examines the topology of the electron density to characterize the nature of chemical bonds, distinguishing between covalent and electrostatic interactions based on parameters at the bond critical points. chemrxiv.org

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions

To investigate the potential of this compound derivatives as ligands for biological targets, molecular docking and molecular dynamics (MD) simulations are employed. These computational techniques are crucial in modern drug discovery for predicting how a ligand might bind to a receptor's active site and assessing the stability of the resulting complex. researchgate.netnih.gov

Studies on structurally related compounds, such as 2-Phenylcyclopropylmethylamine (PCPMA) derivatives, have demonstrated the utility of this approach. In a representative study targeting the Dopamine (B1211576) D3 receptor (D3R), molecular docking was performed to predict the binding poses of ligands within the receptor's binding pocket. mdpi.com The crystal structure of the D3R (PDB ID: 3PBL) is often used as the receptor model for these simulations. mdpi.comscirp.org Docking algorithms calculate a binding affinity score, which estimates the strength of the ligand-receptor interaction.

Following docking, MD simulations are conducted to validate the predicted binding modes and evaluate the stability of the ligand-receptor complex under dynamic conditions. rsc.org Software packages like GROMACS are used to simulate the movement of atoms in the complex over time, typically for hundreds of nanoseconds. mdpi.com The stability of the complex is assessed by analyzing parameters such as the Root Mean Square Deviation (RMSD) of the protein and ligand atoms from their initial positions. Low RMSD values indicate a stable binding conformation throughout the simulation. scirp.org

Analysis of Subpockets and Binding Site Characteristics

A detailed analysis of the docked poses and MD simulation trajectories reveals the specific interactions between the ligand and the amino acid residues of the receptor's binding site. The Dopamine D3 receptor, for instance, possesses a well-defined orthosteric binding site (OBS) and secondary binding pockets (SBP) that contribute to ligand binding and selectivity. utep.edumdpi.com

For amine-containing ligands like this compound derivatives, a key interaction is often a salt bridge formed between the protonated amine group of the ligand and an acidic residue in the binding pocket, such as Aspartic Acid 110 (Asp110) in the D3R. mdpi.com Other significant interactions can include:

Hydrogen Bonds: Formed with polar residues like serines within the binding site. mdpi.com

Hydrophobic Interactions: Occur between nonpolar parts of the ligand (e.g., cyclopropyl rings) and hydrophobic residues such as Valine, Leucine, and Phenylalanine. researchgate.net

π-π Stacking: Aromatic rings on the ligand can stack with aromatic residues like Phenylalanine or Tyrosine in the receptor. mdpi.com

The analysis of these interactions helps to rationalize the observed binding affinity and selectivity. For example, the orientation of the cyclopropyl groups within specific hydrophobic subpockets can significantly influence the ligand's affinity for the target receptor.

| Interaction Type | Ligand Moiety | Potential Interacting Residues |

|---|---|---|

| Salt Bridge / Ionic | Amine Group | Asp110 |

| Hydrogen Bond | Amine Group | Ser182, Ser192 |

| Hydrophobic | Cyclopropyl Rings | Val86, Val107, Phe106, Cys181 |

| π-π Stacking | Aromatic Substituent (if present) | Phe345, Tyr373 |

QSAR Modeling for Structure-Activity Relationship (SAR)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. mdpi.com QSAR models are invaluable for predicting the activity of new, unsynthesized compounds and for guiding the rational design of more potent molecules.

For this compound analogs, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly insightful. mdpi.com These methods analyze the steric, electrostatic, and hydrophobic fields surrounding aligned molecules to identify structural features that are critical for activity.

The process involves:

Data Set: A collection of compounds with known biological activities (e.g., binding affinities) is required.

Molecular Alignment: The compounds are structurally aligned based on a common scaffold.

Field Calculation: Steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields are calculated around each molecule.

Statistical Analysis: A statistical method, typically Partial Least Squares (PLS), is used to create a mathematical equation linking the field values to the biological activities.

The predictive power of a QSAR model is evaluated using statistical parameters such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). A high q² value indicates good predictive ability. The resulting 3D contour maps from CoMFA and CoMSIA visually represent regions where specific properties are favorable or unfavorable for activity, providing direct guidance for structural modification. mdpi.com For instance, a map might show that a bulky group is favored in one region (steric field) or that a positive charge is disfavored in another (electrostatic field).

In Silico Toxicity Prediction

Early assessment of potential toxicity is a critical step in the development of any new chemical entity. In silico (computer-based) toxicology methods offer a rapid and cost-effective way to screen compounds for potential liabilities before committing to expensive experimental testing. doi.orghust.edu.vn

For amine-containing compounds, one area of concern is genotoxicity. Computational approaches can be used to predict this risk. One method is based on identifying "structural alerts," which are specific molecular fragments known to be associated with toxicity. mdpi.com

Computational Approaches for Material Science Applications

The unique structural properties of the cyclopropyl group—namely its rigidity and inherent ring strain—make cyclopropylamine (B47189) derivatives interesting building blocks for advanced materials. researchgate.net Cyclopropylamine has been used in the synthesis of specialty polymers and coatings, where it can impart unique mechanical and thermal properties. researchgate.net

Computational methods are essential for designing and understanding these materials at a molecular level. Molecular dynamics (MD) simulations can be used to model the growth and properties of polymers derived from this compound. researchgate.net For example, MD can simulate the plasma polymerization of cyclopropylamine monomers to form a thin film coating. mdpi.com These simulations provide insights into the deposition rate, chemical composition (e.g., N/C ratio), and morphology of the resulting polymer film. mdpi.com

Furthermore, MD simulations can predict the bulk properties of materials incorporating this compound. By modeling the interactions between polymer chains, it is possible to calculate mechanical properties like the elastic modulus, thermal properties like the glass transition temperature, and the diffusion of small molecules through the material. mdpi.com

Density Functional Theory (DFT) can also be applied to understand the fundamental aspects of these materials. DFT calculations on the this compound monomer can predict its reactivity during polymerization. mdpi.com At a larger scale, DFT can be used to model the interaction of the polymer with surfaces, which is crucial for understanding the adhesion of coatings. utep.edu

Toxicological Research and Safety Considerations in Laboratory and Industrial Settings

Toxicological Mechanisms of Action

Understanding the molecular and cellular mechanisms by which a compound may exert toxic effects is a cornerstone of modern toxicology. This involves in vitro studies to predict its metabolic fate and cellular interactions.

In Vitro Assays for Metabolic Stability (e.g., Hepatic Microsomes)

The metabolic stability of a chemical is a critical determinant of its potential for accumulation and toxicity. In vitro assays using liver-derived systems, such as hepatic microsomes or hepatocytes, are standard practice for predicting how a compound will be metabolized in the body. nuvisan.comyoutube.com These assays incubate the compound with liver enzymes, primarily Cytochrome P450 (CYP) enzymes, and measure its rate of degradation over time. youtube.com From this, key pharmacokinetic parameters like the half-life (t1/2) and intrinsic clearance (CLint) can be calculated, which help in forecasting the compound's persistence in the body. nuvisan.comthermofisher.com

Despite the availability of these established protocols, there are no specific published studies detailing the metabolic stability of Dicyclopropylmethanamine in human or animal hepatic microsomes. Therefore, its rate of hepatic metabolism and potential for bioaccumulation are currently unknown.

Identification of Reactive Metabolites (e.g., Cyclopropane (B1198618) Ring-Opened Aldehydes)

The process of metabolism can sometimes convert a parent compound into more chemically reactive metabolites, which can bind to cellular macromolecules like proteins and DNA, leading to toxicity. Compounds containing cyclopropyl (B3062369) groups, such as this compound, are known to be susceptible to metabolic ring-opening. hyphadiscovery.com This biotransformation can result in the formation of reactive intermediates, such as ring-opened aldehydes. hyphadiscovery.comnih.gov The identification of such metabolites is crucial, as they can be responsible for idiosyncratic drug reactions and organ damage. hyphadiscovery.com

However, specific metabolite identification studies for this compound have not been reported. Research has not yet confirmed whether its metabolism leads to the formation of cyclopropane ring-opened aldehydes or other potentially reactive species.

Cellular Responses and Signaling Pathway Disruptions

Exposure to chemical stressors can disrupt cellular homeostasis and trigger various signaling pathways. nih.gov These can include the unfolded protein response (UPR), which is activated by stress in the endoplasmic reticulum, or MAPK-signaling pathways, which are involved in cellular responses to a wide range of stimuli. nih.govnih.gov Chronic activation or disruption of these pathways can lead to cellular dysfunction and apoptosis (programmed cell death). mdpi.com

There is no available research investigating the specific effects of this compound on cellular signaling pathways. It is unknown whether exposure to this compound induces cellular stress responses or interferes with critical signaling networks.

Assessment of Biological Impact in Preclinical Models

To understand the potential effects of a substance on a whole organism, toxicologists rely on preclinical studies in animal models. These studies can reveal target organs for toxicity and assess effects on complex systems like the central nervous system.

Acute Toxicity Studies and Histopathology

Acute toxicity studies involve administering a single, high dose of a substance to animal models to determine its short-term effects and lethal dose (LD50). nih.gov Following administration, detailed observation of the animals and histopathological examination of major organs (such as the liver, kidneys, spleen, and brain) are conducted to identify any tissue damage or microscopic lesions. nih.govmdpi.com This provides critical information about the compound's potential for causing immediate harm and identifies which organs are most vulnerable. nih.gov

Central Nervous System Effects (e.g., Open-Field Tests, Rotarod Assays)

To assess the potential neurotoxic effects of a compound, a battery of behavioral tests is often employed. The open-field test is used to evaluate general locomotor activity and anxiety-related behaviors by observing the movement of an animal in a novel environment. nih.govresearchgate.net The rotarod assay specifically measures motor coordination and balance by challenging an animal to remain on a rotating rod. nih.govnih.gov Deficits in performance in these tests can indicate that a compound adversely affects the central nervous system.

Specific data from open-field, rotarod, or other neurobehavioral assays for this compound are not available in the scientific literature. Its potential to impact motor coordination, locomotor activity, or induce anxiety-like behaviors has not been formally evaluated.

Safety Protocols and Risk Mitigation in Handling

The handling of this compound in laboratory and industrial settings necessitates strict adherence to comprehensive safety protocols to mitigate risks associated with its chemical properties. This compound is classified as a highly flammable liquid and vapor, is harmful if swallowed or inhaled, and causes severe skin burns and eye damage. Furthermore, it is considered corrosive to the respiratory tract. Therefore, the implementation of robust risk mitigation strategies, combining engineering controls and appropriate personal protective equipment, is essential for ensuring personnel safety.

Personal Protective Equipment (PPE)

A critical component of safe handling involves the consistent and correct use of Personal Protective Equipment (PPE) to create a barrier between the handler and the chemical. echemi.com The selection of PPE must be based on a thorough risk assessment of the procedures being performed. For this compound, which poses significant dermal, ocular, and respiratory hazards, a multi-component PPE ensemble is required. sigmaaldrich.com

Key PPE components include:

Eye and Face Protection: To prevent contact with liquid splashes or vapors that can cause severe eye damage, chemical safety goggles are mandatory. echemi.com In situations with a higher risk of splashing, the use of a face shield in addition to goggles is strongly recommended to protect the entire face. americanchemistry.com

Respiratory Protection: When engineering controls cannot guarantee that exposure limits will not be exceeded, or during emergency situations, respiratory protection is necessary. echemi.com A full-face respirator may be required if irritation or other symptoms are experienced. echemi.com All respiratory protection programs must adhere to established standards, which include proper fit-testing and training. ucsf.edu

The following table summarizes the recommended personal protective equipment for handling this compound.

Recommended Personal Protective Equipment (PPE) for this compound

| Protection Type | Required Equipment | Standard/Specification Examples |

| Eye/Face Protection | Chemical safety goggles; face shield for splash hazards. echemi.comamericanchemistry.com | Conforming to EN 166 (EU) or NIOSH (US). echemi.com |

| Hand Protection | Chemical-resistant, impervious gloves. | Must satisfy specifications of EU Directive 89/686/EEC and EN 374. echemi.com |

| Body Protection | Flame retardant, antistatic, and impervious protective clothing. echemi.com | Lab coats, coveralls. |

| Respiratory Protection | Use only in a well-ventilated area; full-face respirator if exposure limits are exceeded. echemi.com | NIOSH-approved respirator. hhs.gov |

Fume Hood Use and Inhalation Exposure Prevention

Given that this compound is harmful by inhalation and corrosive to the respiratory tract, the primary engineering control for preventing exposure is the use of a chemical fume hood. fisheramerican.com A fume hood is a ventilated enclosure that captures, contains, and exhausts hazardous vapors and fumes generated during chemical procedures, providing a critical line of defense for the user. umich.edugmu.edu

All operations involving this compound, especially those that may generate vapors such as heating, mixing, or transferring, should be conducted exclusively within a properly functioning and certified chemical fume hood. uoguelph.ca The ventilation system of the fume hood protects laboratory personnel by drawing airborne contaminants away from the user's breathing zone and expelling them outside the building. fisheramerican.com It is crucial to ensure the fume hood is operating at the required face velocity, typically between 80-120 feet per minute (fpm), to provide adequate protection. gmu.edu

To maximize safety and prevent inhalation exposure, the following best practices for fume hood use must be observed:

Verify Airflow: Always confirm that the fume hood is on and drawing air correctly before beginning any work. uoguelph.ca

Minimize Obstructions: Avoid cluttering the hood with equipment or containers, as this can disrupt the airflow pattern and reduce its effectiveness. uoguelph.ca

Work at a Safe Depth: All work should be performed at least six inches inside the front sash of the hood to ensure vapors are captured effectively. uoguelph.ca

Proper Sash Position: Keep the sash as low as possible during procedures to provide a physical barrier and maintain optimal airflow. The sash should be closed completely when the hood is not in use. uoguelph.ca

Prevent Cross-drafts: Avoid rapid movements and minimize foot traffic near the fume hood, as this can create turbulence and pull contaminants out of the hood. gmu.edu

The following table outlines key safety measures for using a fume hood to prevent inhalation exposure to this compound.

Fume Hood Best Practices for Inhalation Exposure Prevention

| Guideline | Description | Rationale |

| Confirm Operation | Visually check the airflow monitor or alarm to ensure the hood is functioning before starting work. uoguelph.ca | Guarantees that the ventilation system is actively removing hazardous fumes. fisheramerican.com |

| Work Depth | Conduct all chemical handling at least 6 inches (15 cm) from the sash opening. uoguelph.ca | Prevents vapors from escaping the containment area of the hood. uoguelph.ca |

| Sash Height | Keep the sash at the lowest feasible working height. uoguelph.ca | Maximizes face velocity and acts as a physical barrier against splashes and reactions. uoguelph.ca |

| Storage | Do not use the fume hood for long-term storage of chemicals or equipment. gmu.edu | Clutter disrupts airflow patterns, reducing the hood's efficiency and containment capabilities. gmu.eduuoguelph.ca |

| Ventilation Area | Use only in well-ventilated areas, with the fume hood being the primary local exhaust ventilation. | Ensures that any fugitive emissions are diluted and removed from the general laboratory environment. fisheramerican.com |

Analytical Methodologies for Dicyclopropylmethanamine in Complex Matrices

Advanced Chromatographic Techniques for Separation and Quantification

The separation and quantification of Dicyclopropylmethanamine in complex matrices rely on high-resolution chromatographic techniques, which offer the necessary selectivity and sensitivity. Gas and liquid chromatography, coupled with mass spectrometry, are the primary methods employed for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a well-suited technique for the analysis of volatile and thermally stable compounds like this compound. mdpi.com The combination of GC's separation power with the identification capabilities of MS provides a robust method for both qualitative and quantitative analysis. mdpi.combluthbio.com In a typical GC-MS analysis, the compound is first vaporized and separated from other components in the sample on a capillary column. Following separation, the analyte enters the mass spectrometer, where it is ionized, fragmented, and detected.

The ionization process, typically electron ionization (EI), produces a unique fragmentation pattern, or mass spectrum, that serves as a chemical fingerprint for this compound. This allows for confident identification by comparing the obtained spectrum with reference libraries. For quantitative analysis, the instrument can be operated in selected ion monitoring (SIM) mode, where only specific fragment ions are monitored, significantly enhancing sensitivity and selectivity.

Table 1: Illustrative GC-MS Parameters for this compound Analysis

| Parameter | Setting | Purpose |

|---|---|---|

| GC System | ||

| Column | HP-5MS (or equivalent) | Provides separation based on boiling point and polarity. |

| Carrier Gas | Helium | Inert gas to carry the sample through the column. nih.gov |

| Injector Temp | 230-250 °C | Ensures rapid volatilization of the analyte. nih.gov |

| Oven Program | Temperature gradient (e.g., 100°C to 240°C) | Optimizes separation of analytes with different volatilities. nih.gov |

| MS System | ||

| Ionization Mode | Electron Ionization (EI) | Standard ionization technique that produces repeatable fragmentation patterns. nih.gov |

| Ionization Energy | 70 eV | Standard energy for generating reproducible mass spectra. |

| Mass Analyzer | Quadrupole | Filters ions based on their mass-to-charge ratio (m/z). |

Note: These parameters are illustrative and require optimization for specific instrumentation and sample matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

For analytes in complex biological or environmental samples, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) has become an indispensable tool, offering high specificity, flexibility, and throughput. bluthbio.comnih.gov This technique is particularly advantageous for polar compounds or those that are not readily amenable to GC analysis. bluthbio.com An LC-MS/MS method for this compound would typically involve reverse-phase high-performance liquid chromatography (HPLC) for separation, followed by detection using a tandem mass spectrometer. sielc.com

The separation can be achieved using a C18 or a specialized reverse-phase column. sielc.com The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724), with an additive such as formic acid to facilitate protonation of the analyte for positive ion mode mass spectrometry. sielc.com

Tandem mass spectrometry (MS/MS) significantly enhances selectivity by utilizing a process called selected reaction monitoring (SRM), also known as multiple reaction monitoring (MRM). In this mode, a specific precursor ion for this compound is selected in the first quadrupole, fragmented in a collision cell, and then a specific product ion is monitored in the third quadrupole. This process drastically reduces background noise and matrix interferences. bluthbio.com

Table 2: Typical LC-MS/MS Parameters for this compound Analysis

| Parameter | Setting | Purpose |

|---|---|---|

| LC System | ||

| Column | Newcrom R1 or equivalent C18 | Reverse-phase separation of the analyte from the matrix. sielc.com |

| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component of the mobile phase. sielc.com |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic component for eluting the analyte. sielc.com |

| Flow Rate | 0.2-0.5 mL/min | Standard analytical flow rate, adaptable for UHPLC systems. |

| MS/MS System | ||

| Ionization Source | Electrospray Ionization (ESI) | Common interface for transitioning molecules from LC to MS. bluthbio.com |

| Polarity | Positive Ion Mode | Amines are readily protonated and detected in positive mode. |

| Acquisition Mode | Selected Reaction Monitoring (SRM/MRM) | Provides high selectivity and sensitivity for quantification. bluthbio.com |

| Precursor Ion (Q1) | [M+H]⁺ (m/z 112.1) | The protonated molecular ion of this compound. |

Note: Precursor and product ions must be determined experimentally through infusion and optimization on the specific mass spectrometer.

Spectroscopic Approaches for Detection and Identification

While chromatography coupled with mass spectrometry is a primary tool, other spectroscopic techniques are fundamental for the unambiguous structural elucidation and identification of this compound. These methods provide complementary information about the molecule's structure and functional groups.

Mass spectrometry, independent of chromatography, provides the molecular weight and fragmentation data. The exact mass of this compound is 111.1048 g/mol , which can be determined with high-resolution mass spectrometry (HRMS), confirming its elemental composition (C₇H₁₃N). nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for structural analysis.

¹H NMR (Proton NMR) would provide information on the different types of protons and their neighboring environments. One would expect to see complex multiplets for the cyclopropyl (B3062369) protons and distinct signals for the methine (-CH) and amine (-NH₂) protons.

¹³C NMR (Carbon-13 NMR) would show signals for each unique carbon atom in the molecule, helping to confirm the presence of the two cyclopropyl rings and the central methine carbon.

Infrared (IR) spectroscopy could be used to identify the functional groups present in this compound. Key expected absorptions would include N-H stretching vibrations for the primary amine group (typically in the 3300-3500 cm⁻¹ region) and C-H stretching vibrations for the cyclopropyl and methine groups.

Sample Preparation Strategies for Biological and Environmental Samples

The analysis of this compound in complex matrices such as blood, plasma, urine, or environmental water samples necessitates an effective sample preparation step. nih.gov The primary goals of sample preparation are to remove interfering substances, concentrate the analyte, and make it compatible with the analytical instrument. nih.gov The choice of technique depends on the matrix complexity, analyte concentration, and the required throughput.

Protein Precipitation (PPT): For biological samples like plasma or serum, PPT is a simple and rapid method. It involves adding a solvent, such as cold acetonitrile, to denature and precipitate the majority of proteins. After centrifugation, the supernatant containing the analyte can be further processed or directly injected into the LC-MS/MS system.

Liquid-Liquid Extraction (LLE): LLE separates analytes based on their differential solubility in two immiscible liquids. For this compound, the pH of the aqueous sample would be adjusted to a basic pH to ensure the amine is in its neutral form. An organic solvent (e.g., methyl tert-butyl ether) is then used to extract the analyte from the aqueous matrix.

Solid-Phase Extraction (SPE): SPE is a highly selective and efficient sample clean-up technique. For an amine compound, a mixed-mode cation-exchange sorbent is often effective. The sample is loaded onto the SPE cartridge, where the protonated amine binds to the sorbent. Interfering components are washed away, and the purified analyte is then eluted with a suitable solvent.

Table 3: Comparison of Sample Preparation Techniques

| Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Protein Precipitation (PPT) | Protein denaturation by organic solvent | Fast, simple, inexpensive | Less clean extract, potential for matrix effects |

| Liquid-Liquid Extraction (LLE) | Partitioning between immiscible liquids | High recovery, clean extracts | Labor-intensive, uses larger volumes of organic solvents |

| Solid-Phase Extraction (SPE) | Analyte retention on a solid sorbent | High selectivity, high concentration factor, automation-friendly | Higher cost, requires method development |

Green Analytical Chemistry Principles and Applications

Green Analytical Chemistry (GAC) aims to make analytical procedures safer for the environment and operators by minimizing the use of hazardous substances and reducing waste generation. mdpi.comjddtonline.info These principles can be applied to the analytical methodologies for this compound.

Minimizing Hazardous Solvents and Waste Generation

A primary focus of GAC is the reduction and replacement of hazardous solvents. scispace.com In the context of LC-MS analysis of this compound, several strategies can be employed:

Solvent Replacement: Efforts can be made to replace toxic solvents like acetonitrile with greener alternatives such as ethanol (B145695) or methanol (B129727) where chromatographically feasible.

Miniaturization: The adoption of Ultra-High-Performance Liquid Chromatography (UHPLC) systems significantly reduces solvent consumption. researchgate.net UHPLC uses columns with smaller particle sizes and operates at higher pressures, leading to shorter analysis times, narrower peaks, and substantially lower solvent use per sample compared to traditional HPLC.

Alternative Technologies: Supercritical Fluid Chromatography (SFC) is a powerful green alternative to liquid chromatography. mdpi.com SFC primarily uses supercritical carbon dioxide (CO₂) as the mobile phase, which is a non-toxic, non-flammable, and environmentally benign solvent. mdpi.com This technology drastically reduces the consumption of organic solvents, making it a highly sustainable approach for the analysis of compounds like this compound.

By integrating these GAC principles, analytical laboratories can develop methods that are not only scientifically robust for the analysis of this compound but also environmentally responsible. nih.gov

Automation and Miniaturization in Analytical Workflows

The demand for high-throughput analysis and the need to handle small sample volumes have driven the adoption of automation and miniaturization in the analytical workflow for compounds like this compound. These approaches offer improved efficiency, reduced costs, and enhanced safety.

Automation in Sample Preparation and Analysis

Automated systems are increasingly employed for the sample preparation of this compound from various matrices, such as biological fluids (blood, urine) and seized materials. Automated solid-phase extraction (SPE) is a key technique used to isolate and concentrate the analyte from complex sample matrices. thermofisher.comaurora-instr.comgerstelus.com This process minimizes manual handling, thereby reducing the risk of human error and improving reproducibility. gerstelus.com For a compound like this compound, a cation-exchange SPE sorbent could be employed to retain the amine functional group, allowing for effective separation from interfering substances.

The entire analytical workflow, from sample introduction to data analysis, can be automated. For instance, an automated liquid handler can perform dilutions and reagent additions, followed by direct injection into a gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) system. nih.govresearchgate.net This integration significantly increases sample throughput, which is critical in forensic laboratories that handle large numbers of samples.

Table 1: Hypothetical Parameters for an Automated SPE Method for this compound in Urine

| Parameter | Value |

| SPE Cartridge | Cation-Exchange, 100 mg, 3 mL |

| Conditioning | 2 mL Methanol, followed by 2 mL Deionized Water |

| Sample Loading | 1 mL Urine (pre-treated with β-glucuronidase) |

| Washing | 2 mL Deionized Water, followed by 2 mL 0.1 M Acetic Acid |

| Elution | 2 mL 5% Ammonium Hydroxide in Methanol |

| Evaporation | Under a gentle stream of nitrogen at 40°C |

| Reconstitution | 100 µL Mobile Phase |

Miniaturization: Microfluidics and Lab-on-a-Chip Technologies

Miniaturization, through the use of microfluidic and lab-on-a-chip (LOC) devices, offers several advantages for the analysis of this compound. nih.govmdpi.com These devices integrate multiple analytical steps, such as sample pretreatment, separation, and detection, onto a single small chip. nih.gov This approach drastically reduces the consumption of samples and reagents, leading to lower costs and less waste. mdpi.com

For the analysis of a small amine like this compound, a microfluidic device could incorporate an electrophoretic separation channel coupled with electrochemical or mass spectrometric detection. nih.gov The small dimensions of the channels in microfluidic devices can lead to faster analysis times and higher separation efficiencies compared to conventional chromatography. mdpi.com While the development of a specific LOC device for this compound has not been reported, the principles of microfluidic analysis of small molecules are well-established and could be adapted for this purpose. mdpi.comnih.gov

Method Validation and Quality Control in Analytical Research

The validation of analytical methods is a critical requirement to ensure the reliability and accuracy of the results obtained for this compound. nih.gov Quality control procedures are implemented to monitor the performance of the validated method over time. technologynetworks.com

Method Validation Parameters

A typical analytical method, such as GC-MS for the quantification of this compound, would be validated for several key parameters in accordance with international guidelines. nih.govoup.com These parameters ensure that the method is suitable for its intended purpose.

Specificity/Selectivity: The ability of the method to differentiate and quantify this compound in the presence of other potentially interfering substances is crucial, especially in the analysis of designer drugs where structural analogs may be present. nih.govoup.com

Linearity: This is established by analyzing a series of standards at different concentrations to demonstrate a proportional relationship between the concentration and the instrument response.

Accuracy: Accuracy is determined by analyzing samples with known concentrations of this compound and comparing the measured values to the true values.

Precision: This is assessed at different levels: repeatability (intra-day precision) and intermediate precision (inter-day precision), by analyzing replicate samples.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of this compound that can be reliably detected, while the LOQ is the lowest concentration that can be accurately quantified. hpst.cz

Robustness: The method's ability to remain unaffected by small, deliberate variations in method parameters (e.g., GC oven temperature ramp, flow rate) is evaluated.

Table 2: Plausible Validation Results for a GC-MS Method for this compound Quantification

| Validation Parameter | Result |

| Linearity (Range) | 1 - 500 ng/mL (r² > 0.995) |

| Accuracy (% Recovery) | 95.2% - 103.5% |

| Precision (RSD%) | Intra-day: < 5%, Inter-day: < 8% |

| LOD | 0.5 ng/mL |

| LOQ | 1.0 ng/mL |

| Robustness | No significant effect on results from minor variations in parameters. |

Quality Control Procedures

To ensure the ongoing reliability of analytical results for this compound, a robust quality control (QC) program is essential. technologynetworks.com This typically involves the routine analysis of QC samples at different concentrations (low, medium, and high) alongside unknown samples. The results of the QC samples are monitored using control charts to detect any trends or deviations that may indicate a problem with the analytical system. technologynetworks.com

Participation in external proficiency testing schemes is also a vital component of quality assurance. researchgate.net These programs provide an independent assessment of a laboratory's performance by comparing its results with those of other laboratories analyzing the same samples.

Applications of Dicyclopropylmethanamine in Materials Science and Other Fields

Polymer Synthesis and Characterization

The incorporation of cyclic structures into polymer backbones is a well-established strategy for modifying material properties. While direct polymerization of Dicyclopropylmethanamine is not widely documented, its potential as a monomer or a modifying agent is significant. The amine group offers a reactive site for polymerization, such as in the formation of polyamides or polyimides, or for grafting onto existing polymer chains. The rigid and sterically demanding dicyclopropyl groups are expected to profoundly influence the final properties of the polymer matrix.

The introduction of the bulky and rigid dicyclopropylmethyl group into a polymer chain is hypothesized to enhance mechanical strength and stiffness. These groups can restrict the movement and rotation of polymer chains, leading to an increase in properties such as tensile strength and Young's modulus. This is analogous to how other cyclic monomers, like those derived from dicyclopentadiene, are used to create robust, high-performance polymers for structural applications. illinois.eduresearchgate.net The "scaffolding" effect of the dicyclopropyl groups could lead to materials with superior durability and resistance to deformation.

Hypothetical Impact of this compound on Polymer Mechanical Properties

| Property | Standard Polymer (e.g., Polyamide) | Hypothetical this compound-Modified Polyamide | Anticipated Effect |

|---|---|---|---|

| Tensile Strength (MPa) | 70 | > 90 | Increase due to restricted chain mobility |

| Young's Modulus (GPa) | 2.5 | > 3.5 | Increase in stiffness from rigid groups |

| Elongation at Break (%) | 50 | < 40 | Potential decrease in flexibility |

Coatings Development

In the field of coatings, amines are crucial components, often acting as curing agents or hardeners for epoxy and polyurethane systems. hanepoxy.netsymbchem.commerlinchem.comjohnson-fine.com this compound, as a primary amine, can react with epoxide or isocyanate groups to form a cross-linked thermoset network. specialchem.com The unique structure of this amine could offer distinct advantages. The two cyclopropyl (B3062369) groups would create a high degree of cross-link density, potentially leading to coatings with exceptional hardness, chemical resistance, and scratch resistance. huntsman.com Furthermore, the aliphatic nature of the cyclopropyl rings would be expected to provide good UV stability and gloss retention compared to some aromatic amines. merlinchem.com

Potential in Catalytic Systems as a Ligand

The nitrogen atom in this compound possesses a lone pair of electrons, making it an excellent candidate for a ligand in transition metal catalysis. mdpi.com Ligands are critical for tuning the electronic and steric properties of a metal center, thereby controlling the activity, selectivity, and stability of the catalyst. mdpi.comtcichemicals.com

This compound is expected to coordinate with a variety of transition metals, such as palladium, nickel, copper, and rhodium, which are cornerstones of modern catalysis. rsc.orgscirp.orgnih.gov The steric bulk imparted by the two cyclopropyl rings is a key feature. enamine.net This "steric hindrance" can create a specific coordination environment around the metal, potentially favoring certain reaction pathways or preventing catalyst deactivation. acs.orgresearchgate.net For example, in cross-coupling reactions, a sterically demanding ligand can promote the reductive elimination step, leading to higher catalytic turnover. mdpi.com The coordination of the amine to the metal center forms a metal-nitrogen bond, which is a fundamental interaction in many catalytic cycles. nih.gov

The binding of this compound to a metal center can be monitored and characterized using several spectroscopic techniques.

Infrared (IR) Spectroscopy : Upon coordination, the frequency of the N-H stretching and bending vibrations of the amine group will shift. surrey.ac.uk Furthermore, new, often weak, absorption bands corresponding to the metal-nitrogen (M-N) stretching vibration can be observed in the far-IR region, providing direct evidence of bond formation. surrey.ac.ukimpactfactor.org

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR are powerful tools for studying ligand binding. nih.gov The chemical shifts of the protons and carbons on the cyclopropyl rings and the methylene (B1212753) bridge will change upon coordination to a diamagnetic metal center. This change is due to the alteration of the electronic environment around the ligand. nih.gov

UV-Visible (UV-Vis) Spectroscopy : If the transition metal has d-electrons, coordination of the amine ligand will alter the metal's d-orbital splitting. This results in a shift in the wavelengths of d-d electronic transitions, which can be observed in the UV-Vis spectrum and often leads to a color change. scirp.orgimpactfactor.org

Illustrative Spectroscopic Shifts upon Coordination

| Technique | Observed Parameter | Free Ligand (Hypothetical) | Coordinated Ligand (Hypothetical) | Interpretation |

|---|---|---|---|---|

| FT-IR (cm-1) | ν(N-H) stretch | ~3350 | ~3250 | Shift to lower frequency indicates N-H bond weakening upon coordination |

| FT-IR (cm-1) | ν(M-N) stretch | N/A | ~450 | Appearance of new band confirms metal-ligand bond |

| 1H NMR (ppm) | -CH-NH2 proton | 2.5 | 2.9 | Downfield shift indicates electron donation from N to the metal center |

| UV-Vis (nm) | λmax of d-d transition | N/A (for ligand) | 520 (for complex) | Indicates ligand field effect on the metal's d-orbitals |

Q & A

Q. Methodological Answer :

- Vibrational Spectroscopy (IR/Raman) : Identify N-H stretching (3300–3500 cm⁻¹) and cyclopropane ring deformation modes (800–1000 cm⁻¹) to assess strain effects .

- DFT Calculations : Optimize geometry using B3LYP/6-311+G(d,p) basis sets to predict bond angles (e.g., cyclopropane C-C-C ~60°) and strain energy (~27 kcal/mol per ring) .

- X-ray Crystallography : Resolve crystal packing effects; limited data exists, requiring in-house experiments .

Advanced: How can researchers resolve contradictions in reported pharmacological activity of DCPMA analogs?

Methodological Answer :

Contradictions often arise from assay variability or stereochemical differences. Strategies include:

Systematic Meta-Analysis : Apply PRISMA guidelines to filter studies by assay type (e.g., receptor binding vs. functional assays) and enantiomeric purity .

Dose-Response Reevaluation : Test DCPMA across 3–5 log concentrations in orthogonal assays (e.g., cAMP inhibition vs. calcium flux) to confirm target engagement .

Structural Dynamics Modeling : Use molecular docking (AutoDock Vina) to compare binding poses in mutant vs. wild-type receptors .

Advanced: What experimental designs mitigate risks when handling this compound in vivo?

Q. Methodological Answer :

- Toxicity Screening : Conduct acute toxicity studies in rodents (OECD 423) with histopathology on liver/kidney tissues .

- Dosing Protocols :

- IV Administration : Use saline-based vehicles (pH 6.5–7.0) to prevent amine oxidation .

- Behavioral Endpoints : Include open-field tests and rotarod assays to assess CNS effects .

- Ethical Compliance : Adhere to IACUC protocols for humane endpoints (e.g., 20% weight loss threshold) .

Advanced: How can researchers optimize DCPMA’s stability in aqueous solutions for pharmacokinetic studies?

Q. Methodological Answer :

- Degradation Kinetics : Perform forced degradation studies (pH 1–13, 40–80°C) with HPLC monitoring (C18 column, 220 nm detection) .

- Stabilizers : Add 0.1% ascorbic acid or store in amber vials under nitrogen to prevent oxidation .

- LogP Determination : Use shake-flask method (octanol/water) to correlate lipophilicity (predicted logP ~1.9) with plasma half-life .

Advanced: What strategies validate DCPMA’s role as a chiral building block in asymmetric synthesis?

Q. Methodological Answer :

Enantiomeric Resolution : Use chiral HPLC (Chiralpak IA column, hexane:isopropanol 90:10) to separate R/S isomers .

Catalytic Asymmetric Synthesis : Screen Jacobsen’s thiourea catalysts for enantioselective cyclopropanation (target >90% ee) .

Cross-Coupling Validation : Employ Suzuki-Miyaura reactions with aryl boronic acids to test steric effects of cyclopropane groups .

Advanced: How should contradictory computational predictions about DCPMA’s metabolic pathways be addressed?

Q. Methodological Answer :

- In Silico Reconciliation : Compare CYP450 metabolism predictions from StarDrop (hepatic) vs. GastroPlus (intestinal) models, prioritizing high-probability sites (e.g., N-demethylation) .

- In Vitro Validation : Use human liver microsomes (HLM) with NADPH cofactor; analyze metabolites via LC-HRMS .

- Isotope Tracing : Synthesize deuterated DCPMA (e.g., CD₂ analogs) to track metabolic fate using ²H NMR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.